REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][C:13]2[CH:22]=[CH:21][C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]=2)=[CH:7][CH:6]=1)(=O)C>C(O)C>[N:14]1[C:15]2[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:21]=[CH:22][C:13]=1[CH2:12][O:11][C:8]1[CH:9]=[CH:10][C:5]([NH2:4])=[CH:6][CH:7]=1
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Name
|
|
Quantity
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108.9 g
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Type
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reactant
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Smiles
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C(C)(=O)NC1=CC=C(C=C1)OCC1=NC2=CC=CC=C2C=C1
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Name
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|
Quantity
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1 L
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux under nitrogen in a heating mantle
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Type
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CUSTOM
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Details
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(approx. 36 h)
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Duration
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36 h
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Type
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TEMPERATURE
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Details
|
the reaction mixture was cooled
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Type
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CUSTOM
|
Details
|
ethanol was partially removed under vacuum
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Type
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ADDITION
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Details
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The mixture was then diluted with water (200 mL)
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Type
|
CUSTOM
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Details
|
the fine off-white crystals were collected
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Type
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WASH
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Details
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thoroughly rinsed with water
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Type
|
CUSTOM
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Details
|
The material, after air-drying
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Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC2=CC=CC=C12)COC1=CC=C(N)C=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |